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Introduction

Sangivamycin is a pyrrolo[2,3-d]pyrimidine nucleoside analogue originally isolated from
Streptomyces rimosus.[1] As a structural analog of adenosine, it exhibits a range of biological
activities, including antibiotic, antiviral, and anti-cancer properties.[1][2] Its potent inhibition of
protein kinase C (PKC) and other kinases has made it a subject of significant interest in drug
discovery and development.[1][3] This document provides a comprehensive overview of the
synthesis, chemical properties, and mechanism of action of sangivamycin.

Chemical Properties

Sangivamycin is a white to off-white solid. Its chemical structure is characterized by a 7-
deazaadenosine core with a carboxamide group at the 5-position of the pyrrolopyrimidine ring.
[3] It is functionally related to adenosine.[3]
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Property Value Source
4-amino-7-[(2R,3R,4S,5R)-3,4-
dihydroxy-5-

IUPAC Name (hydroxymethyl)oxolan-2- [3]

yl]pyrrolo[2,3-d]pyrimidine-5-
carboxamide

Molecular Formula C12H15Ns0s5 [3]
Molecular Weight 309.28 g/mol [3]
CAS Number 18417-89-5 [3]
OBZJZDHRXBKKTJ-
InChl Key [3]
JTFADIMSSA-N
C1=C(C2=C(N=CN=C2N1[C@
SMILES H]3--INVALID-LINK-- [3]
CO)O">C@@HO)N)C(=O)N
Slightly soluble in Acetonitrile
. (0.1-1 mg/ml), DMSO (0.1-1
Solubility [4]

mg/ml), and Water (0.1-1
mg/ml)

Storage Temperature

-20°C

[4]

Stability

>4 years at -20°C

[4]

Synthesis of Sangivamycin

The total synthesis of sangivamycin has been accomplished through various routes. A

common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine base followed by

glycosylation with a protected ribofuranose derivative. One of the key methods is the

Vorbrtiggen glycosylation.[5]

A representative synthetic workflow is outlined below. The synthesis starts with the preparation

of a suitable protected 7-deazapurine base, which is then coupled with a protected ribose

derivative. Subsequent deprotection and functional group manipulations yield the final product.
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An improved total synthesis of 5'-deoxysangivamycin has been reported, which utilizes a
Vorbriiggen glycosylation between 1,2,3-tri-O-acetyl-5-deoxy--D-ribofuranose and N*-benzoyl-
5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine as a key step.[5]

Starting Materials
(e.g., Pyrrolopyrimidine precursors)

Construction of
Pyrrolo[2,3-d]pyrimidine Core

i

Protection of Functional Groups)

(e.g., N-benzoylation)

i

Vorbriiggen Glycosylation with
Protected Ribofuranose
(Regioselective N-9 Glycosylation)

Deprotection
(e.g., Removal of acetyl and benzoyl groups)

Final Product
(Sangivamycin)
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Caption: General synthetic workflow for Sangivamycin.

Summary of Key Synthetic Steps and Yields
Reagents and

Step Description o Yield Reference
Conditions

Conversion of

N4-benzoyl-5-

cyano-7-(2',3'-di-

O-acetyl-5'- 10% Pd/C, EtsN,

deoxy-B-D- THF/MeOH, H:2 93% [5]
ribofuranosyl)-6- (2 atm), rt, 2.25 h

bromo-7H-

Debromination/R

eduction

pyrrolo[2,3-
d]pyrimidine

Experimental Protocols
General Protocol for Debromination of a Sangivamycin
Precursor[5]

To a solution of the brominated nucleoside precursor (e.g., N*-benzoyl-5-cyano-7-(2',3'-di-O-
acetyl-5'-deoxy-3-D-ribofuranosyl)-6-bromo-7H-pyrrolo[2,3-d]pyrimidine) in a mixture of THF
and MeOH, 10% Pd/C and EtsN are added. The reaction mixture is stirred at room temperature
under a hydrogen atmosphere (1 atm) for a specified time (e.g., 2.25 hours). The reaction
progress can be monitored by TLC. Upon completion, the mixture is filtered to remove the
catalyst and concentrated under reduced pressure. The resulting residue is then purified by
silica gel column chromatography to afford the debrominated product.

Metabolic Stability Testing Protocol[6]

To assess metabolic stability, sangivamycin is incubated in duplicate with active and heat-
inactivated liver microsomes (from human and mouse, 0.5 mg/mL) and cofactors (2.5 mM
NADPH and 3.3 mM MgCl2) in 0.1 M phosphate buffer (pH 7.4) at 37°C. Aliquots are taken at
various time points (0, 15, 30, 60, 90, and 120 minutes). The amount of remaining
sangivamycin at each time point is determined by LC-MS/MS to evaluate its metabolic
stability.
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Protein Synthesis Inhibition Assay[7]

The effect of sangivamycin on protein synthesis can be measured by monitoring the
incorporation of radiolabeled amino acids into newly synthesized proteins. Cells are treated
with varying concentrations of sangivamycin for different durations (e.g., 3 and 6 hours).
Following treatment, a radiolabeled amino acid (e.g., 3H-leucine) is added to the culture
medium. After an incubation period, the cells are harvested, and the amount of incorporated
radioactivity into the protein fraction is quantified using a scintillation counter. The results are
expressed as a percentage of the control (untreated cells).

Mechanism of Action and Signhaling Pathways

Sangivamycin exerts its biological effects through multiple mechanisms, primarily as an
inhibitor of protein kinase C (PKC).[1][3] It also inhibits the synthesis of both DNA and RNA.[2]
[6] In primary effusion lymphoma (PEL) cells, sangivamycin has been shown to induce
apoptosis by suppressing the phosphorylation of Erk1/2 and Akt, thereby inhibiting their
activation.[7] The activation of Erk and Akt signaling pathways is known to inhibit apoptosis and
promote proliferation in these cells.[7] Furthermore, sangivamycin is incorporated into viral
RNA by the SARS-CoV-2 RNA-dependent RNA polymerase (RARp).[4][8]
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Caption: Sangivamycin's inhibitory effects on key signaling pathways.

Pharmacological Data

Sangivamycin has been evaluated for its antiviral and anticancer activities. It shows potent
activity against various cancer cell lines and viruses, including SARS-CoV-2.[5][9]
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Parameter Value

Cell Line/Model

Source

Antiviral Activity
(SARS-CoV-2)

ICso 72 nM

Vero EG6 cells

[4]

Anticancer Activity

Apoptosis Induction 0.3 uM

MCF-7/adr cells

[4]

Pharmacokinetics (in
CD-1 mice, 60 mg/kg

i.p.)
Cmax (male) 97.3 £ 31.0 ng/mL CD-1 mice [9]
Cmax (female) 285 + 35.9 ng/mL CD-1 mice [9]
AUC (male) 632 + 66.6 heng/mL CD-1 mice [9]
AUC (female) 833 £ 53.9 heng/mL CD-1 mice [9]
In Vitro ADME
Solubility (PBS) Up to 500 uM - [9]
CYP Inhibition No significant ] ]
(various isoforms) inhibition (1-100 pM)

Conclusion

Sangivamycin remains a molecule of high interest due to its potent and diverse biological
activities. Its total synthesis has been well-established, providing a foundation for the
generation of novel analogs with improved pharmacological profiles. The understanding of its
mechanism of action, particularly its role as a kinase inhibitor affecting critical cellular signaling
pathways, continues to drive research into its potential therapeutic applications. The data
presented in this guide offer a comprehensive resource for researchers in the fields of

medicinal chemistry, pharmacology, and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15540973?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

